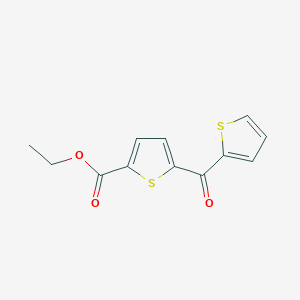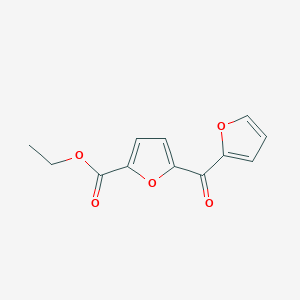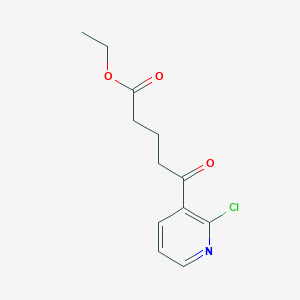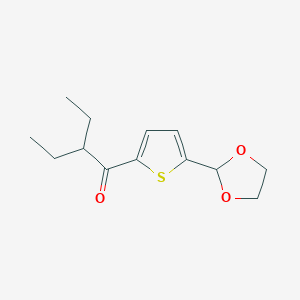
5-(1,3-Dioxolan-2-YL)-2-thienyl 1-ethylpropyl ketone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “5-(1,3-Dioxolan-2-YL)-2-thienyl 1-ethylpropyl ketone” is an organic compound containing a dioxolane ring and a thiophene ring. Dioxolane is a type of acetal and is commonly used as a protecting group in organic synthesis . Thiophene is a five-membered aromatic ring with one sulfur atom, and it’s a common motif in many biologically active compounds .
Molecular Structure Analysis
The compound likely has a planar structure due to the presence of the aromatic thiophene ring. The dioxolane ring could introduce some steric hindrance depending on its substituents .Chemical Reactions Analysis
The compound could undergo various reactions. For example, the dioxolane ring could be opened under acidic conditions to reveal the original carbonyl group . The thiophene ring, being aromatic, could undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, its solubility would depend on the presence and position of any polar groups. Its melting and boiling points would depend on its molecular weight and the strength of intermolecular forces .Applications De Recherche Scientifique
Synthesis Processes
- Catalysis in Synthesis: Zeolites such as Y, US-Y, and ZSM-5 have been utilized as catalysts for the synthesis of 1,3-dioxolanes from styrene oxide and aliphatic ketones, demonstrating the importance of the diffusion factor and acidity in influencing 1,3-dioxolane yield (Zatorski & Wierzchowski, 1991).
- 1,3-Dioxolane Derivatives Synthesis: The addition of ketones to epoxides, using catalysts like [Cp*Ir(NCMe)3]2+, has been effective in synthesizing various 1,3-dioxolanes, showcasing an efficient method for creating these derivatives (Adams, Barnard & Brosius, 1999).
Applications in Chemical Properties and Reactions
- Antioxidant Evaluation: Di-2-thienyl ketones, including variants of 5-(1,3-dioxolan-2-YL)-2-thienyl derivatives, have shown significant antioxidant activities, with certain derivatives exhibiting high IC50 values, indicating potential applications in the development of antioxidant drugs (Althagafi, 2022).
- Photolabile Properties: Certain 1,3-dioxolanes have been studied for their photolabile properties, particularly in the context of caging carbonyl compounds, which can be released upon light irradiation. This showcases their potential applications in photochemical studies and controlled release mechanisms (Kostikov, Malashikhina & Popik, 2009).
Antimicrobial Activity
- Antimicrobial Properties: Substituted 1,3-dioxolanes, including those derived from ketones, have been noted for their antimicrobial activity against both Gram-positive and Gram-negative bacteria. This highlights their potential use in developing new antimicrobial agents (Ovsyannikova et al., 2013).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]-2-ethylbutan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O3S/c1-3-9(4-2)12(14)10-5-6-11(17-10)13-15-7-8-16-13/h5-6,9,13H,3-4,7-8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKESBQUUOORKMR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)C1=CC=C(S1)C2OCCO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20641914 |
Source


|
| Record name | 1-[5-(1,3-Dioxolan-2-yl)thiophen-2-yl]-2-ethylbutan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20641914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1,3-Dioxolan-2-YL)-2-thienyl 1-ethylpropyl ketone | |
CAS RN |
898772-96-8 |
Source


|
| Record name | 1-[5-(1,3-Dioxolan-2-yl)-2-thienyl]-2-ethyl-1-butanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898772-96-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[5-(1,3-Dioxolan-2-yl)thiophen-2-yl]-2-ethylbutan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20641914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



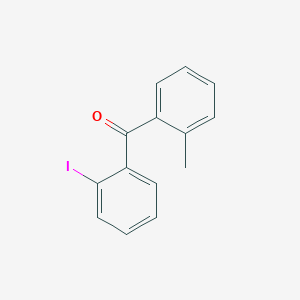


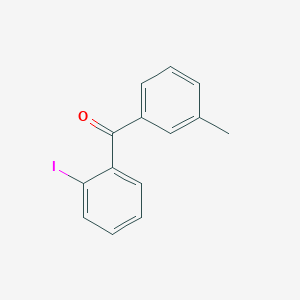

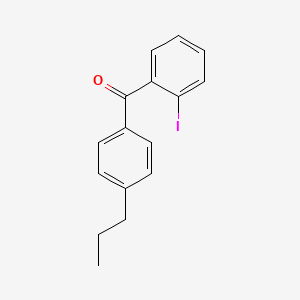


![2-Chloro-5-[2-(2-cyanophenyl)-1-oxoethyl]pyridine](/img/structure/B1324084.png)
